molecular formula C10H4Cl2O4 B1630130 6,7-Dichloro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 288399-54-2

6,7-Dichloro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B1630130
Key on ui cas rn: 288399-54-2
M. Wt: 259.04 g/mol
InChI Key: YJWSRXTYWOXGTN-UHFFFAOYSA-N
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Patent
US06921821B2

Procedure details

2-(3,4-Dichloro-phenoxy)-but-2-enedioic acid (17.98 g, 64.9 mmol) was combined with Eaton's Reagent (140 ml). The mixture was heated at 70° C overnight. After 14 h, the mixture was cooled to ambient temperature and added to ice (600 g). The resulting white precipitate was collected by filtration, washed with copious water, and air-dried. The white solid (16.8 g) was dissolved in hot DMSO and cooled slowly to ambient temperature. The supernatant was recovered and concentrated, and the process was repeated to provide the desired compound (4.96 g, 29%) as a white solid. The crystalline material proved to be the undesired 5,6-dichloro isomer. MS (APCI) m/z 259 [M+H]+; 1H NMR (300 MHz, DMSO-D6) δ ppm 6.96 (s, 1H) 8.16 (s, 1H) 8.26 (s, 1H).
Name
2-(3,4-Dichloro-phenoxy)-but-2-enedioic acid
Quantity
17.98 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
29%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[Cl:17])[O:5][C:6](=[CH:10][C:11]([OH:13])=O)[C:7]([OH:9])=[O:8]>CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>[Cl:17][C:16]1[CH:15]=[C:14]2[C:4](=[CH:3][C:2]=1[Cl:1])[O:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][C:11]2=[O:13] |f:1.2|

Inputs

Step One
Name
2-(3,4-Dichloro-phenoxy)-but-2-enedioic acid
Quantity
17.98 g
Type
reactant
Smiles
ClC=1C=C(OC(C(=O)O)=CC(=O)O)C=CC1Cl
Step Two
Name
ice
Quantity
600 g
Type
reactant
Smiles
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with copious water
CUSTOM
Type
CUSTOM
Details
air-dried
DISSOLUTION
Type
DISSOLUTION
Details
The white solid (16.8 g) was dissolved in hot DMSO
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to ambient temperature
CUSTOM
Type
CUSTOM
Details
The supernatant was recovered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1C=C2C(C=C(OC2=CC1Cl)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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